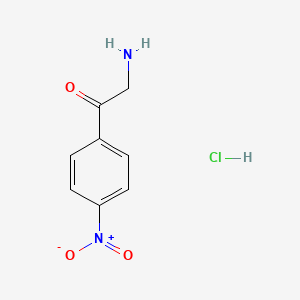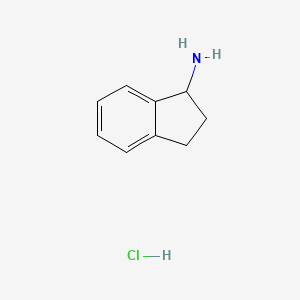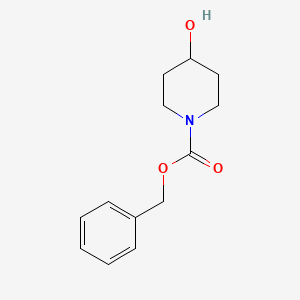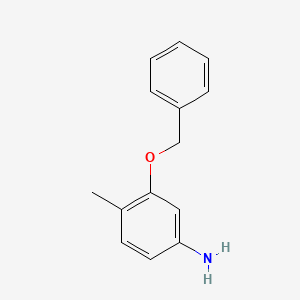
1-Benzyloxy-3-methyl-2-nitrobenzene
Overview
Description
1-Benzyloxy-3-methyl-2-nitrobenzene is a substituted nitrobenzene compound. It is characterized by the presence of a benzyl group attached to the oxygen atom, a methyl group at the third position, and a nitro group at the second position on the benzene ring. This compound is used in various chemical syntheses and has applications in multiple fields, including organic chemistry and materials science .
Mechanism of Action
Mode of Action
It’s known that nitrobenzene derivatives can participate in various chemical reactions, including nucleophilic substitution and free radical reactions .
Biochemical Pathways
It’s known that nitrobenzene derivatives can undergo redox reactions, potentially affecting various biochemical pathways .
Pharmacokinetics
Its lipophilicity (log po/w) is reported to be 235 (iLOGP) and 358 (XLOGP3), suggesting that it may have good membrane permeability . Its water solubility is reported to be moderately soluble, which could impact its bioavailability .
Result of Action
It’s known that it may be used in the multi-step preparation of 7-hydroxy-oxindole-3-acetic acid .
Biochemical Analysis
Biochemical Properties
1-Benzyloxy-3-methyl-2-nitrobenzene plays a significant role in biochemical reactions, particularly in the synthesis of organic compounds. It interacts with various enzymes and proteins, facilitating reactions that lead to the formation of more complex molecules. For instance, it may be used in the preparation of 7-hydroxy-oxindole-3-acetic acid . The interactions between this compound and biomolecules are primarily based on its nitro and benzyloxy functional groups, which can participate in nucleophilic substitution and other organic reactions.
Cellular Effects
The effects of this compound on cells and cellular processes are diverse. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s nitro group can undergo reduction reactions within the cell, leading to the formation of reactive intermediates that can interact with cellular components. These interactions can modulate various cellular processes, including oxidative stress responses and metabolic pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific enzymes and proteins, altering their activity. For example, the nitro group can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can affect cellular signaling pathways . Additionally, the benzyloxy group can facilitate interactions with hydrophobic regions of proteins, influencing their conformation and function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to the formation of by-products that may have different biological activities . Long-term exposure to the compound can result in cumulative effects on cellular processes, including alterations in gene expression and metabolic flux.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response . At high doses, this compound can exhibit toxic or adverse effects, including oxidative stress, inflammation, and tissue damage.
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to its nitro and benzyloxy functional groups. The compound can undergo reduction reactions, leading to the formation of amines and other metabolites . Enzymes such as nitroreductases and cytochrome P450s play a crucial role in the metabolism of this compound, influencing its biotransformation and clearance from the body.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s lipophilic nature allows it to accumulate in hydrophobic regions of cells, such as lipid membranes and intracellular organelles. This distribution pattern can influence its biological activity and interactions with cellular components.
Subcellular Localization
The subcellular localization of this compound is determined by its chemical properties and interactions with cellular components. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the endoplasmic reticulum or mitochondria, where it can exert its effects on cellular metabolism and signaling pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Benzyloxy-3-methyl-2-nitrobenzene can be synthesized through a multi-step process. One common method involves the nitration of 1-benzyloxy-3-methylbenzene. The nitration reaction typically uses a mixture of concentrated sulfuric acid and nitric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar nitration processes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
1-Benzyloxy-3-methyl-2-nitrobenzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as hydroxide ions or alkoxide ions.
Oxidation: Potassium permanganate in an alkaline medium
Major Products Formed
Reduction: 1-Benzyloxy-3-methyl-2-aminobenzene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 1-Benzyloxy-3-carboxy-2-nitrobenzene
Scientific Research Applications
1-Benzyloxy-3-methyl-2-nitrobenzene has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound can be used in the development of new materials with specific properties.
Pharmaceutical Research: It serves as a precursor for the synthesis of potential pharmaceutical compounds.
Chemical Biology: The compound is used in studies involving the modification of biological molecules
Comparison with Similar Compounds
Similar Compounds
1-Benzyloxy-2-methyl-3-nitrobenzene: Similar structure but with the methyl and nitro groups at different positions.
1-Benzyloxy-4-methyl-2-nitrobenzene: Similar structure with the methyl group at the fourth position.
1-Benzyloxy-3-methyl-4-nitrobenzene: Similar structure with the nitro group at the fourth position .
Uniqueness
1-Benzyloxy-3-methyl-2-nitrobenzene is unique due to the specific positioning of the methyl and nitro groups, which influences its reactivity and interactions in chemical reactions. This unique arrangement allows for selective modifications and applications in various fields .
Properties
IUPAC Name |
1-methyl-2-nitro-3-phenylmethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c1-11-6-5-9-13(14(11)15(16)17)18-10-12-7-3-2-4-8-12/h2-9H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUMJNYJMXBJJIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCC2=CC=CC=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40391646 | |
| Record name | 1-Benzyloxy-3-methyl-2-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40391646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61535-21-5 | |
| Record name | 1-Benzyloxy-3-methyl-2-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40391646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[(6-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetic acid](/img/structure/B1273261.png)













